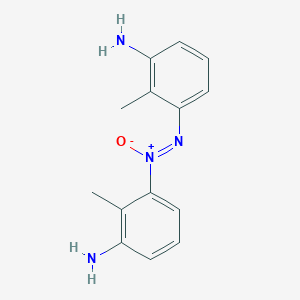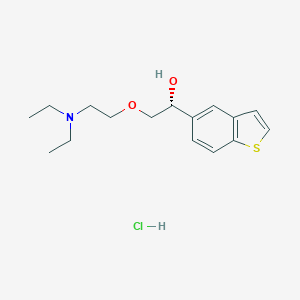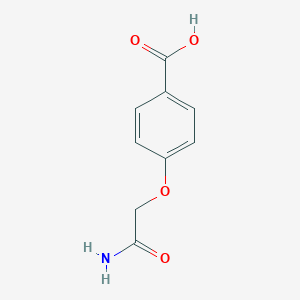![molecular formula C9H9NO2 B116142 3,7-Dimethylbenzo[d]isoxazol-6-ol CAS No. 148321-62-4](/img/structure/B116142.png)
3,7-Dimethylbenzo[d]isoxazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylbenzo[d]isoxazol-6-ol is a heterocyclic compound that has gained attention in recent years due to its potential for use in scientific research. This compound has unique properties that make it useful in various fields of study, including biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of 3,7-Dimethylbenzo[d]isoxazol-6-ol involves its ability to inhibit PTPs. PTPs are responsible for dephosphorylating proteins, which can activate or deactivate cellular signaling pathways. By inhibiting PTPs, 3,7-Dimethylbenzo[d]isoxazol-6-ol can alter cellular signaling pathways, leading to a variety of physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,7-Dimethylbenzo[d]isoxazol-6-ol are diverse. In addition to its ability to inhibit PTPs, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have anti-cancer properties, making it a potential candidate for the treatment of various forms of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,7-Dimethylbenzo[d]isoxazol-6-ol in lab experiments is its ability to inhibit PTPs, which can be useful in studying cellular signaling pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3,7-Dimethylbenzo[d]isoxazol-6-ol. One potential direction is the development of more potent and selective inhibitors of PTPs. Another potential direction is the investigation of the neuroprotective properties of this compound in the treatment of neurodegenerative diseases. Additionally, the anti-inflammatory and anti-cancer properties of this compound could be further explored for potential therapeutic applications.
In conclusion, 3,7-Dimethylbenzo[d]isoxazol-6-ol is a compound with unique properties that make it useful in various scientific research applications. Its ability to inhibit PTPs and its diverse biochemical and physiological effects make it a potential candidate for the treatment of various diseases. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
The synthesis of 3,7-Dimethylbenzo[d]isoxazol-6-ol involves the reaction of 3,5-dimethylphenyl isocyanate with hydroxylamine hydrochloride. This reaction produces the desired compound in good yields. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylbenzo[d]isoxazol-6-ol has been used in various scientific research applications. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
148321-62-4 |
|---|---|
Produktname |
3,7-Dimethylbenzo[d]isoxazol-6-ol |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
3,7-dimethyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-8(11)4-3-7-6(2)10-12-9(5)7/h3-4,11H,1-2H3 |
InChI-Schlüssel |
SATJMNCUUXJQEB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C(=C(NO2)C)C=CC1=O |
SMILES |
CC1=C(C=CC2=C1ON=C2C)O |
Kanonische SMILES |
CC1=C2C(=C(NO2)C)C=CC1=O |
Synonyme |
1,2-Benzisoxazol-6-ol,3,7-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
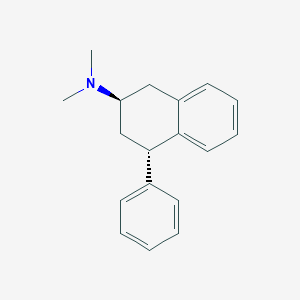
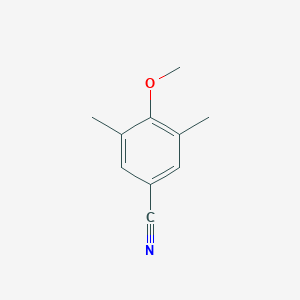
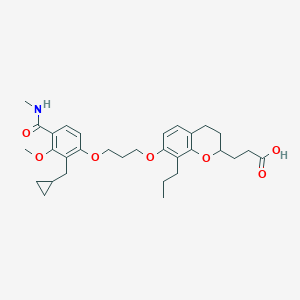
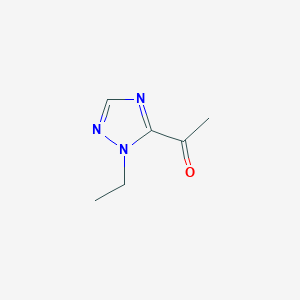
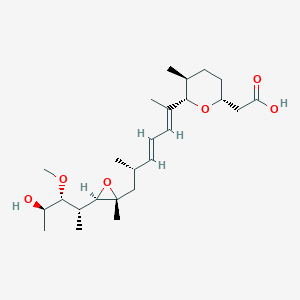
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
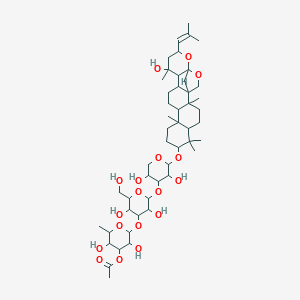
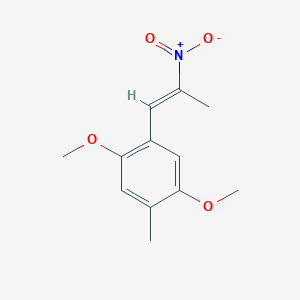
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
